Temsirolimus Isomer C-d3: Structural Characterization and Analytical Applications in Impurity Profiling
Temsirolimus Isomer C-d3: Structural Characterization and Analytical Applications in Impurity Profiling
Executive Summary
Temsirolimus is a potent mammalian target of rapamycin (mTOR) inhibitor utilized primarily in the treatment of renal cell carcinoma[1]. During the synthesis of the active pharmaceutical ingredient (API), process-related regioisomeric impurities are generated, most notably Temsirolimus Isomer C [2].
Temsirolimus Isomer C-d3 is the stable isotope-labeled (SIL) deuterated analog of this specific impurity. In modern pharmaceutical development, regulatory guidelines mandate the strict quantification of API impurities, often requiring limits below 0.15%[2]. Temsirolimus Isomer C-d3 serves as an essential internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, allowing analytical scientists to correct for matrix effects, ion suppression, and extraction variability during the quantification of process impurities.
Molecular Architecture and Regioisomerism
Temsirolimus is a derivative of sirolimus (rapamycin)[2]. The structural difference between the API and its Isomer C lies entirely in the regioselectivity of the esterification process.
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Temsirolimus (API): Features an ester attachment (2,2-bis(hydroxymethyl)propionate) at the C-42 position of the rapamycin macrolide backbone[3].
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Temsirolimus Isomer C: Features the same ester attachment, but erroneously located at the C-31 position[3].
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Temsirolimus Isomer C-d3: The deuterated isotopologue contains three deuterium atoms ( 2H ), typically incorporated into the methyl group of the propanoate moiety, resulting in a +3 Da mass shift[4].
Quantitative Data Summary
| Chemical Property | Temsirolimus (API) | Temsirolimus Isomer C | Temsirolimus Isomer C-d3 |
| Esterification Site | C-42 | C-31 | C-31 |
| Molecular Formula | C 56 H 87 NO 16 | C 56 H 87 NO 16 | C 56 H 84 D 3 NO 16 |
| Molecular Weight | 1030.29 g/mol | 1030.29 g/mol | 1033.31 g/mol |
| Isotopic Mass Shift | N/A | N/A | +3 Da |
| Analytical Role | Target Analyte | Process Impurity | SIL Internal Standard |
Data supported by[2],[4], and[3].
Causality of Formation During API Synthesis
The formation of Temsirolimus Isomer C is intrinsically linked to the substitution reactions required to synthesize temsirolimus from its parent compound, sirolimus[3].
Sirolimus contains two secondary hydroxyl groups located at the C-31 and C-42 positions[3]. The intended synthetic route aims to selectively acylate the C-42 hydroxyl group using an activated form of 2,2-bis(hydroxymethyl)propionic acid[3]. However, because both hydroxyl groups are reactive, the esterification reaction can lack complete regioselectivity[3]. When the acylation inadvertently occurs at the C-31 position, Temsirolimus Isomer C is formed as a process-related byproduct[3].
Why Deuteration is Critical: In mass spectrometry, structurally identical regioisomers often exhibit similar fragmentation patterns and retention times. By utilizing Temsirolimus Isomer C-d3, the +3 Da mass shift allows the mass spectrometer to isolate the internal standard from the unlabeled impurity. Because the deuterated standard co-elutes exactly with Isomer C, it experiences identical ionization conditions, perfectly normalizing any signal suppression caused by the sample matrix.
Pharmacological Relevance (mTOR Pathway)
While Isomer C is classified as an impurity, its shared macrolide backbone implies pharmacological activity. Like temsirolimus, Isomer C interacts with the intracellular protein FKBP-12[2]. The resulting complex binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial kinase regulator of cell growth, proliferation, and survival[2].
Fig 1: Mechanism of mTORC1 inhibition by Temsirolimus and its regioisomeric impurities.
Experimental Protocol: LC-MS/MS Workflow
To ensure self-validating analytical integrity, the following step-by-step methodology outlines the use of Temsirolimus Isomer C-d3 for the quantitative impurity profiling of API batches.
Step 1: Standard Preparation
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Reconstitute Temsirolimus Isomer C-d3 (SIL-IS) in LC-MS grade methanol to achieve a stock concentration of 1.0 mg/mL.
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Prepare a working internal standard solution at 50 ng/mL in 50:50 Methanol:Water.
Step 2: Sample Spiking & Extraction
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Accurately weigh 10 mg of the Temsirolimus API sample and dissolve in 10 mL of extraction solvent (Acetonitrile).
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Aliquot 100 µL of the API solution into an autosampler vial.
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Spike the vial with 10 µL of the Isomer C-d3 working solution.
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Vortex for 30 seconds to ensure homogeneous distribution. Causality: Spiking prior to any further dilution ensures that the SIL-IS accounts for any volumetric or adsorptive losses.
Step 3: Chromatographic Separation (UHPLC)
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
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Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.
Step 4: Mass Spectrometry (ESI-MS/MS)
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Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Utilize Multiple Reaction Monitoring (MRM).
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Monitor the transition for Isomer C (e.g., m/z 1053.3 → fragment ion, assuming sodium adduct [M+Na]+ ) and Isomer C-d3 ( m/z 1056.3 → fragment ion).
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Calculate the concentration of Isomer C in the API batch using the peak area ratio of the unlabeled impurity to the deuterated internal standard.
Fig 2: LC-MS/MS workflow utilizing Temsirolimus Isomer C-d3 as an internal standard.
References
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Pharmaffiliates. "Temsirolimus-impurities". Pharmaffiliates. Available at:[Link]
